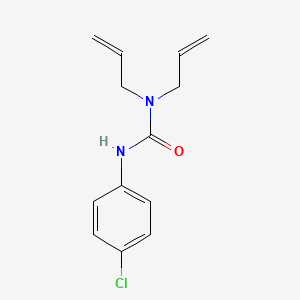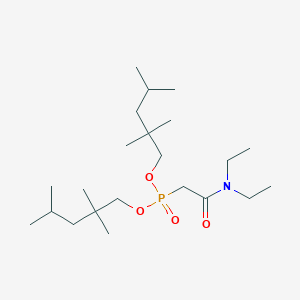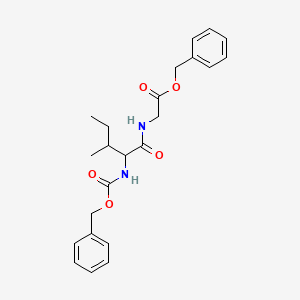![molecular formula C15H16N4O2 B11949354 N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline CAS No. 108124-90-9](/img/structure/B11949354.png)
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline is an organic compound known for its vibrant color and applications in various fields. It is a derivative of aniline and contains both nitro and azo functional groups, making it a versatile compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of pigments and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, leading to various biological and chemical effects. The compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(4-methylphenyl)diazenyl]aniline
Uniqueness
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline is unique due to the presence of both methyl and nitro groups on the aromatic ring, which influences its reactivity and applications. The specific positioning of these groups can affect the compound’s electronic properties and its behavior in various chemical reactions .
Propiedades
Número CAS |
108124-90-9 |
|---|---|
Fórmula molecular |
C15H16N4O2 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-14(19(20)21)8-9-15(11)17-16-12-4-6-13(7-5-12)18(2)3/h4-10H,1-3H3 |
Clave InChI |
DYNKAMATEYRTRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)








